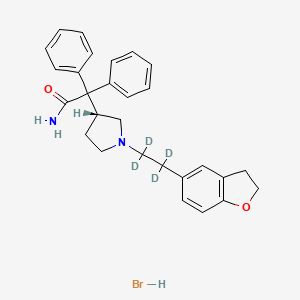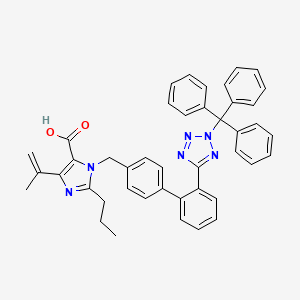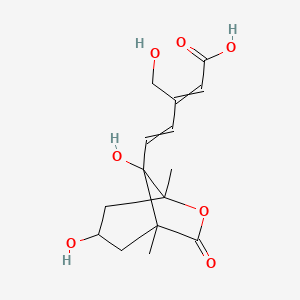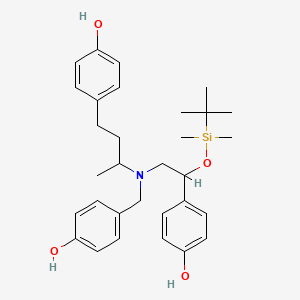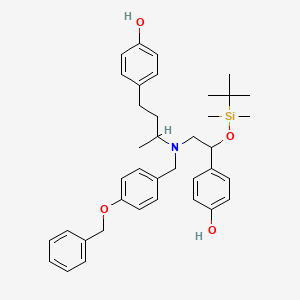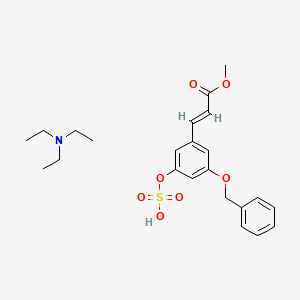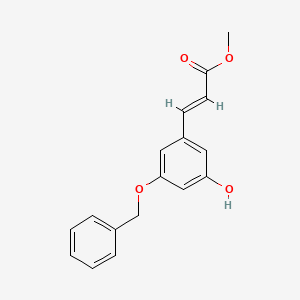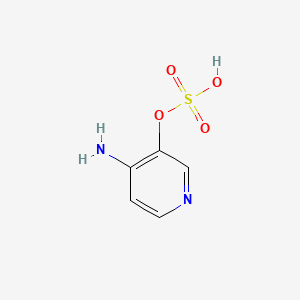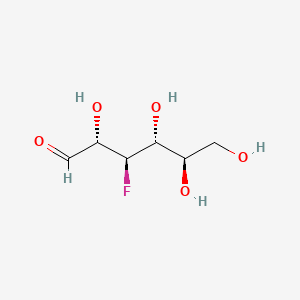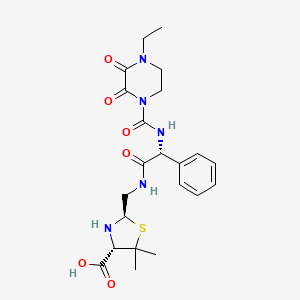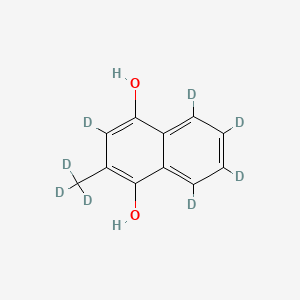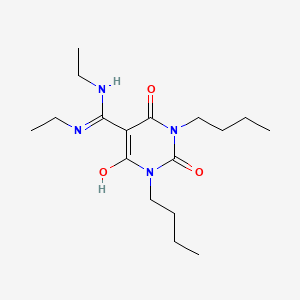
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione, also known as BEMDPT, is a heterocyclic compound with potential applications in medicinal chemistry and pharmaceutical research. BEMDPT is a versatile compound with many unique properties, including strong antioxidant activity, anti-inflammatory effects, and the ability to inhibit enzymes involved in the metabolism of drugs and other compounds. In addition, BEMDPT has been used in the synthesis of various other compounds and has been studied for its potential applications in cancer therapy and other treatments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The compound '5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione' can be synthesized by a multi-step reaction pathway involving the condensation of bis-ethylamine with 1,3-dibutylbarbituric acid followed by cyclization and oxidation steps.
Starting Materials
1,3-dibutylbarbituric acid, bis-ethylamine, sodium ethoxide, acetic anhydride, sulfuric acid, sodium nitrite, sodium dithionite
Reaction
Step 1: The reaction of 1,3-dibutylbarbituric acid with bis-ethylamine in the presence of sodium ethoxide as a base and acetic anhydride as a solvent leads to the formation of the intermediate bis-ethylamino-methylene-1,3-dibutylbarbituric acid., Step 2: The intermediate is then cyclized by heating with sulfuric acid to form the pyrimidine ring in the product 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione., Step 3: The final step involves the oxidation of the product using sodium nitrite and sodium dithionite to yield the desired compound.
Scientific Research Applications
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has been studied for its potential applications in medicinal chemistry and pharmaceutical research. It has been used in the synthesis of various other compounds, such as 4-phenyl-2-pyrimidinamine, which has been studied for its anti-inflammatory effects. In addition, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has been studied for its potential applications in cancer therapy and other treatments.
Mechanism Of Action
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has been shown to act as an antioxidant, which means it can scavenge free radicals and reduce oxidative damage. It has also been shown to inhibit enzymes involved in the metabolism of drugs and other compounds, which can increase the bioavailability of these compounds. In addition, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has anti-inflammatory effects, which can reduce inflammation and help to protect cells from damage.
Biochemical And Physiological Effects
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has been studied for its potential effects on the biochemical and physiological processes of cells. It has been shown to inhibit enzymes involved in the metabolism of drugs and other compounds, which can increase the bioavailability of these compounds. In addition, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has anti-inflammatory effects, which can reduce inflammation and help to protect cells from damage. It has also been shown to have antioxidant properties, which can reduce oxidative damage and protect cells from damage.
Advantages And Limitations For Lab Experiments
The main advantage of 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione is its ability to inhibit enzymes involved in the metabolism of drugs and other compounds, which can increase the bioavailability of these compounds. In addition, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has anti-inflammatory effects, which can reduce inflammation and help to protect cells from damage. It also has antioxidant properties, which can reduce oxidative damage and protect cells from damage. However, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione can be difficult to synthesize and requires a highly specialized lab setup.
Future Directions
The potential applications of 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione are vast, and there are many possible future directions for research. 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione could be studied further for its potential applications in cancer therapy and other treatments. In addition, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione could be used to synthesize other compounds with potential medicinal applications. It could also be studied for its potential effects on the biochemical and physiological processes of cells. Finally, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione could be used to develop new drugs with improved bioavailability and therapeutic effects.
properties
IUPAC Name |
1,3-dibutyl-N,N'-diethyl-4-hydroxy-2,6-dioxopyrimidine-5-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O3/c1-5-9-11-20-15(22)13(14(18-7-3)19-8-4)16(23)21(17(20)24)12-10-6-2/h22H,5-12H2,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVHCTOFAWVDCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CCCC)C(=NCC)NCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301143389 |
Source


|
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(ethylamino)methylene]-1,3-dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione | |
CAS RN |
1313712-63-8 |
Source


|
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(ethylamino)methylene]-1,3-dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

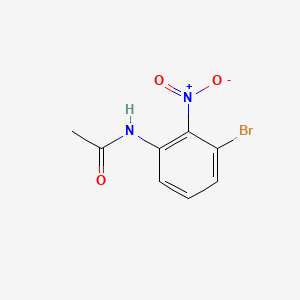
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B582100.png)

